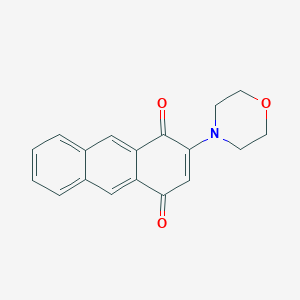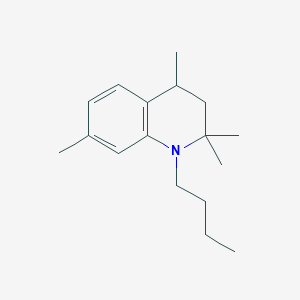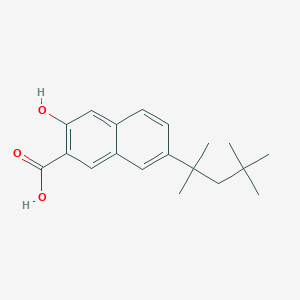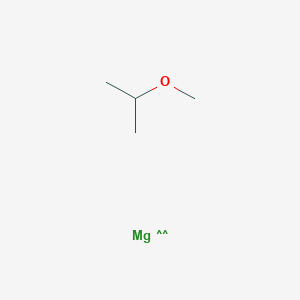
2-Methoxypropane--magnesium (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxypropane–magnesium (1/1) is an organomagnesium compound, commonly known as a Grignard reagent. These compounds are pivotal in organic synthesis due to their ability to form carbon-carbon bonds. The general formula for this compound is CH₃OCH₂CH₃MgX, where X is a halogen. Grignard reagents are highly reactive and are used extensively in the formation of alcohols, carboxylic acids, and other organic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methoxypropane–magnesium (1/1) can be synthesized through the reaction of 2-methoxypropane with magnesium in the presence of an anhydrous ether solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen.
Reaction: [ \text{CH}_3\text{OCH}_2\text{CH}_3 + \text{Mg} \rightarrow \text{CH}_3\text{OCH}_2\text{CH}_3\text{MgX} ]
Industrial Production Methods
On an industrial scale, the preparation of Grignard reagents involves the use of large reactors equipped with systems to maintain an inert atmosphere and control the temperature. The reaction is exothermic, so cooling systems are essential to manage the heat generated. The magnesium used is often in the form of turnings or powder to increase the surface area and reaction rate.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methoxypropane–magnesium (1/1) undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution: Can replace halogens in alkyl halides.
Coupling Reactions: Forms carbon-carbon bonds with various organic halides.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones react with 2-Methoxypropane–magnesium (1/1) to form secondary and tertiary alcohols.
Halides: Alkyl and aryl halides can undergo substitution reactions.
Solvents: Anhydrous ether solvents like diethyl ether or tetrahydrofuran are commonly used.
Major Products
Alcohols: Primary, secondary, and tertiary alcohols depending on the carbonyl compound used.
Hydrocarbons: From coupling reactions with alkyl halides.
Applications De Recherche Scientifique
2-Methoxypropane–magnesium (1/1) is widely used in scientific research due to its versatility in organic synthesis. Some applications include:
Chemistry: Synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Involved in the preparation of intermediates for drug synthesis.
Industry: Used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Methoxypropane–magnesium (1/1) involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The magnesium atom stabilizes the negative charge developed during the reaction, facilitating the formation of the desired product.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylmagnesium bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium chloride: Used for similar types of reactions but with different reactivity profiles.
Phenylmagnesium bromide: Used in the synthesis of aromatic compounds.
Uniqueness
2-Methoxypropane–magnesium (1/1) is unique due to its specific reactivity with certain substrates, making it valuable for the synthesis of compounds that are difficult to obtain using other Grignard reagents. Its ability to form stable intermediates and products under mild conditions is particularly advantageous in organic synthesis.
Propriétés
Numéro CAS |
497098-86-9 |
|---|---|
Formule moléculaire |
C4H10MgO |
Poids moléculaire |
98.43 g/mol |
InChI |
InChI=1S/C4H10O.Mg/c1-4(2)5-3;/h4H,1-3H3; |
Clé InChI |
GJCCDCNDYKESSF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC.[Mg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


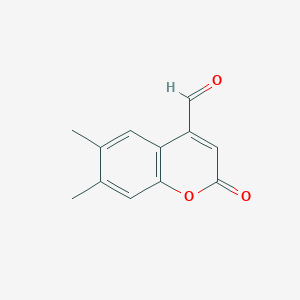
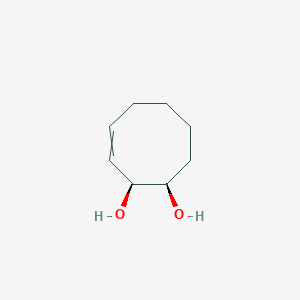
![4-[(2-Bromoethyl)amino]benzonitrile](/img/structure/B14252577.png)
![1,3-Oxathiolane-2-thione, 5-[[(2-ethylhexyl)oxy]methyl]-](/img/structure/B14252585.png)
![1-Hexanone, 1-[4-(trifluoromethyl)phenyl]-](/img/structure/B14252588.png)
![(S)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl chloride](/img/structure/B14252589.png)
![11-amino-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]undecanamide](/img/structure/B14252592.png)
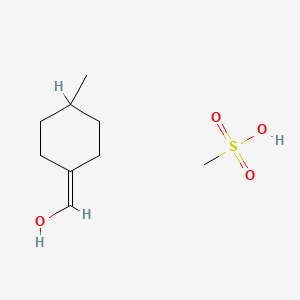
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
